N-(2-methyl-5-nitrophenyl)oxetan-3-amine
Description
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-9(12(13)14)4-10(7)11-8-5-15-6-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
UUOVQUVDEGMBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2COC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables of Comparative Data
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-(2-Methyl-5-nitrophenyl)oxetan-3-amine | 221.21 | 1.8 | ~10 (moderate) |
| N-(3-Bromophenyl)oxetan-3-amine | 228.09 | 2.3 | ~5 (low) |
| Pyrimidine analog (CAS 1086379-21-6) | 335.34 | 3.1 | ~2 (low) |
Q & A
What are the established synthetic methodologies for N-(2-methyl-5-nitrophenyl)oxetan-3-amine, and how do reaction conditions influence product purity?
Basic Research Focus
The synthesis typically involves reductive alkylation or condensation reactions. For example, N-(2-methyl-5-nitrophenyl) derivatives are synthesized via reduction of nitro precursors (e.g., using SnCl₂ for nitro group reduction) followed by coupling with oxetan-3-amine under basic conditions in alcohol solutions . Reaction temperature, solvent choice (e.g., isopropyl alcohol for reflux), and stoichiometric ratios of reagents critically impact yield and purity. Impurities often arise from incomplete reduction or side reactions with the oxetane ring’s strained structure.
Advanced Consideration
Optimization strategies include flow reactors to enhance mixing and catalysts (e.g., Ag₂CO₃) to improve regioselectivity in fluorination or alkylation steps . Computational modeling of transition states can predict steric hindrance from the 2-methyl-5-nitro substituent, guiding solvent selection (e.g., polar aprotic solvents to stabilize intermediates) .
How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Advanced Research Focus
Discrepancies in bond angles or torsional strain in the oxetane ring may arise from crystallographic refinement methods. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, but high-resolution data or twin corrections are essential for resolving ambiguities in nitro group orientations or oxetane ring puckering . Hydrogen-bonding patterns (e.g., graph set analysis) further validate intermolecular interactions in the crystal lattice .
What analytical techniques are critical for distinguishing positional isomers of this compound?
Basic Research Focus
1H/13C NMR spectroscopy distinguishes isomers via chemical shifts in aromatic protons (e.g., ortho vs. para methoxy groups). For example, NOESY correlations can identify spatial proximity between the nitro group and oxetane ring protons . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural proof .
Advanced Consideration
Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational frequencies, enabling rapid differentiation of isomers without crystallographic data .
How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Reductive conditions (e.g., LiAlH₄) convert the nitro group to an amine, altering reactivity for subsequent couplings . In fluorination reactions, Ag₂CO₃ promotes selective substitution at the 5-position of pyrimidine derivatives, as demonstrated in fluorinated imatinib analogs .
What biological screening strategies are appropriate for studying this compound derivatives?
Advanced Research Focus
The compound’s oxetane ring enhances metabolic stability, making it suitable for enzyme inhibition assays (e.g., kinase or protease targets). ELISA-based studies (e.g., iNOS inhibition) require functionalization with fluorophores or biotin tags for binding affinity measurements . Molecular docking studies using the nitro group as a hydrogen-bond acceptor can predict interactions with active sites, validated by mutagenesis .
How can computational tools predict the metabolic stability of this compound derivatives?
Advanced Research Focus
Software like Schrödinger’s ADMET Predictor evaluates metabolic hotspots (e.g., oxetane ring oxidation or nitro group reduction). QSAR models trained on similar oxetane-containing compounds correlate logP values with microsomal stability .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Focus
Batch-to-batch variability arises from exothermic nitro reductions and oxetane ring strain. Continuous flow reactors mitigate this by precise temperature control and reduced reaction times . Purification challenges (e.g., column chromatography for polar intermediates) necessitate alternative methods like crystallization-guided purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
